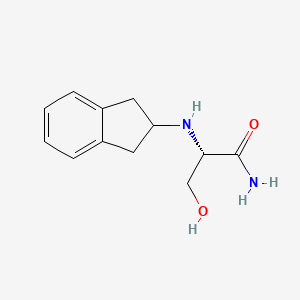
CHF-2993
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CHF-2993 is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indane moiety and a hydroxyl group, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CHF-2993 typically involves the following steps:
Formation of the Indane Moiety: The indane structure is synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amination: The indane derivative undergoes amination to introduce the amino group. This is often achieved using reductive amination techniques.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, the compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties, including its ability to interact with specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring chiral purity.
作用機序
The mechanism of action of CHF-2993 involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The indane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes.
類似化合物との比較
Similar Compounds
Propanamide, 2-((2,3-dihydro-1H-inden-2-yl)amino)-3-hydroxy-, ®-: The enantiomer of the (S)-form, with different biological activity.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar indane structure but different functional groups.
Cresol: An aromatic compound with a hydroxyl group, used for comparison in terms of reactivity and applications.
Uniqueness
CHF-2993 is unique due to its chiral nature and the presence of both hydroxyl and amino groups. This combination allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research.
特性
CAS番号 |
202914-21-4 |
|---|---|
分子式 |
C12H16N2O2 |
分子量 |
220.27 g/mol |
IUPAC名 |
(2S)-2-(2,3-dihydro-1H-inden-2-ylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C12H16N2O2/c13-12(16)11(7-15)14-10-5-8-3-1-2-4-9(8)6-10/h1-4,10-11,14-15H,5-7H2,(H2,13,16)/t11-/m0/s1 |
InChIキー |
MZRNXGZQIIFZTC-NSHDSACASA-N |
SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
異性体SMILES |
C1C(CC2=CC=CC=C21)N[C@@H](CO)C(=O)N |
正規SMILES |
C1C(CC2=CC=CC=C21)NC(CO)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CHF-2993; CHF2993; CHF 2993; UNII-5NY5Q1OUZ3; 5NY5Q1OUZ3. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















